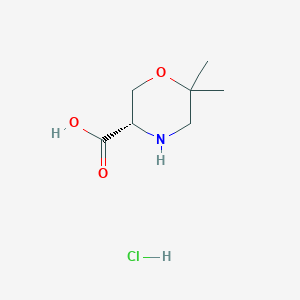(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
CAS No.: 1313277-24-5
Cat. No.: VC2834384
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1313277-24-5 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | (3S)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 |
| Standard InChI Key | JCLGQALHYUKMJK-JEDNCBNOSA-N |
| Isomeric SMILES | CC1(CN[C@@H](CO1)C(=O)O)C.Cl |
| SMILES | CC1(CNC(CO1)C(=O)O)C.Cl |
| Canonical SMILES | CC1(CNC(CO1)C(=O)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is identified by the CAS number 1313277-24-5 and possesses the molecular formula C7H14ClNO3 with a corresponding molecular weight of 195.64 g/mol . This compound belongs to the broader class of morpholine derivatives, which are heterocyclic organic compounds containing an oxygen atom and a nitrogen atom in a six-membered ring. The distinctive features of this particular morpholine derivative include the precise (S)-stereochemistry at position 3, two methyl groups at position 6, and a carboxylic acid functional group that plays a crucial role in its chemical reactivity and potential biological interactions.
Structural Features and Conformational Analysis
Physicochemical Properties
Spectroscopic Characteristics and Analytical Profile
For proper identification and purity assessment, (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride would typically be characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the methyl groups at position 6, the morpholine ring protons, and the carboxylic acid proton. High-Performance Liquid Chromatography (HPLC) analysis is commonly employed to assess purity and detect potential isomeric contaminants. Mass spectrometry would confirm the molecular weight and fragmentation pattern characteristic of the compound's structure. These analytical data points, when combined, provide a comprehensive identification profile that ensures the compound's identity and quality for research applications.
Synthesis Methodologies
Alternative Synthetic Approaches and Considerations
Comparative Analysis with Related Compounds
Structural Relationships with Similar Morpholine Derivatives
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride shares structural similarities with several related morpholine derivatives, but important differences exist that likely influence their respective chemical behaviors and biological activities. For instance, (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride (CAS: 2031242-39-2) features methyl groups at positions 4 and 6, with the carboxylic acid at position 2 and (R,R)-stereochemistry. In contrast, our subject compound has both methyl groups at position 6 with (S)-stereochemistry at position 3 where the carboxylic acid resides. Another related compound, (S)-4-BOC-6,6-dimethyl-morpholine-3-carboxylic acid (CAS: 783349-78-0), shares the same core structure as our subject compound but features a BOC-protected nitrogen and exists as a free acid rather than a hydrochloride salt .
Table 1: Comparative Analysis of Related Morpholine Derivatives
Comparative Chemical Reactivity and Properties
Current Research Status and Future Directions
Future Research Opportunities and Challenges
Future research directions for (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride could include comprehensive characterization studies to establish definitive physical and spectroscopic properties. Structure-activity relationship studies comparing this compound with its stereoisomers and structural analogs would provide valuable insights into the importance of its specific stereochemistry and substitution pattern. Exploration of its potential biological activities, including enzyme inhibition, receptor interactions, or other biochemical effects, represents another promising research avenue. From a synthetic perspective, the development of improved methods for stereoselective preparation, particularly approaches amenable to scale-up, would enhance its accessibility for research applications. Each of these research directions presents both opportunities for discovery and challenges in experimental design and execution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume